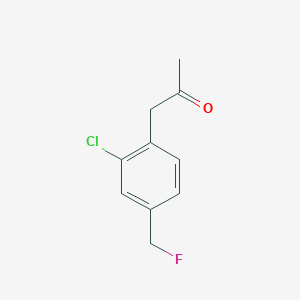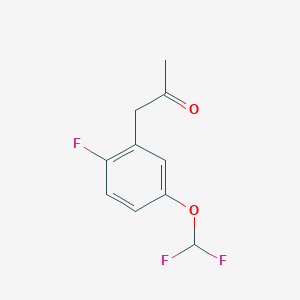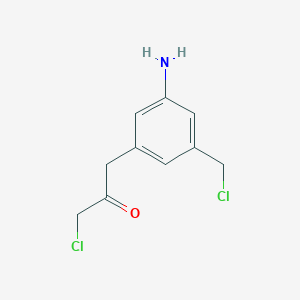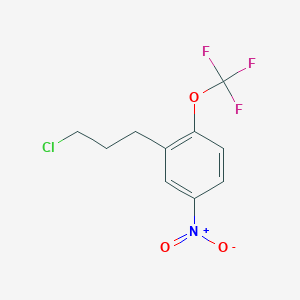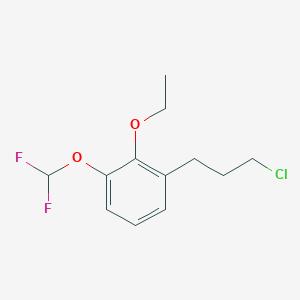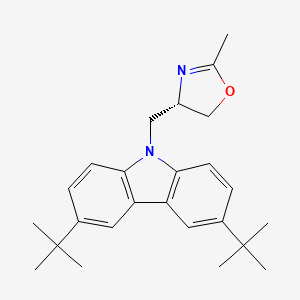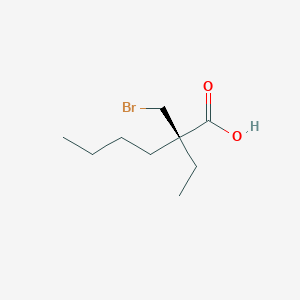
(2S)-2-(bromomethyl)-2-ethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(bromomethyl)-2-ethylhexanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(bromomethyl)-2-ethylhexanoic acid typically involves the bromination of 2-ethylhexanoic acid. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters like temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(bromomethyl)-2-ethylhexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-(hydroxymethyl)-2-ethylhexanoic acid or 2-(aminomethyl)-2-ethylhexanoic acid.
Reduction: Formation of 2-(hydroxymethyl)-2-ethylhexanol.
Oxidation: Formation of 2-(bromomethyl)-2-ethylhexanoic acid derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-(bromomethyl)-2-ethylhexanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(bromomethyl)-2-ethylhexanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s chiral center allows for enantioselective interactions with biological molecules, potentially influencing biochemical pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethyl ether: An organobromine compound used in the manufacture of pharmaceuticals and crown ethers.
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile:
Uniqueness
(2S)-2-(bromomethyl)-2-ethylhexanoic acid is unique due to its chiral center, which allows for enantioselective reactions. This property makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications requiring high specificity.
Propiedades
Fórmula molecular |
C9H17BrO2 |
|---|---|
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
(2S)-2-(bromomethyl)-2-ethylhexanoic acid |
InChI |
InChI=1S/C9H17BrO2/c1-3-5-6-9(4-2,7-10)8(11)12/h3-7H2,1-2H3,(H,11,12)/t9-/m1/s1 |
Clave InChI |
DFORINBGYOWVRP-SECBINFHSA-N |
SMILES isomérico |
CCCC[C@](CC)(CBr)C(=O)O |
SMILES canónico |
CCCCC(CC)(CBr)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



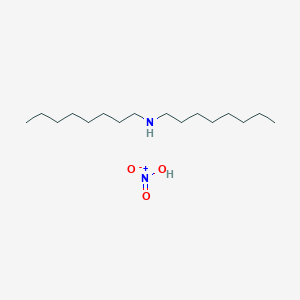
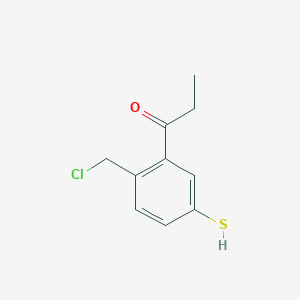
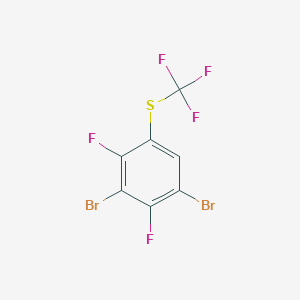
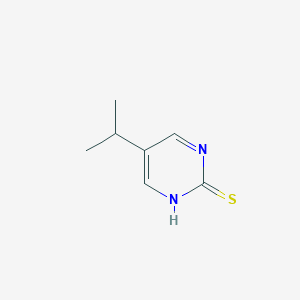

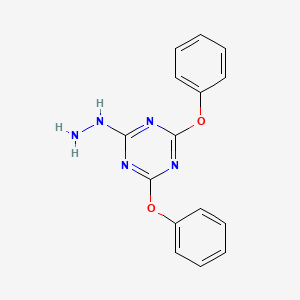
![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)
